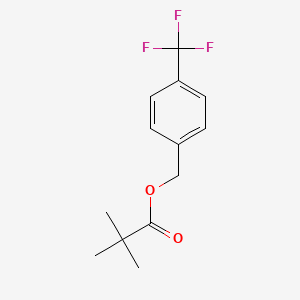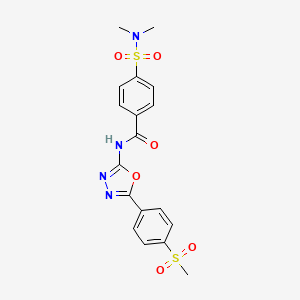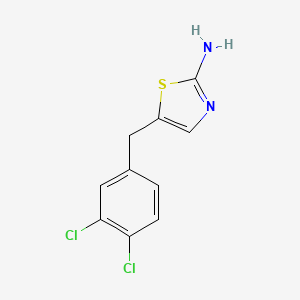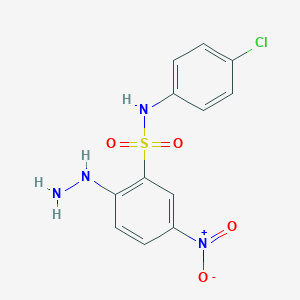
2-(2-tert-butyl-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butyl-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H26N6O3S2 and its molecular weight is 498.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Synthesis of Pyridine Derivatives : A study outlined the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one derivatives, showcasing the utility of similar compounds in synthesizing heterocyclic compounds that could serve as building blocks for pharmaceuticals and agrochemicals (Shatsauskas et al., 2017).
Medicinal Chemistry and Drug Discovery
- Herbicide Activity : Compounds structurally related to the one have been evaluated for their herbicidal activities. A study on chloroacetamide herbicides and their metabolism in human and rat liver microsomes discussed the significance of chloroacetamide derivatives in agricultural applications, indicating potential research applications of similar compounds in developing new herbicides (Coleman et al., 2000).
Material Science
- Optoelectronic Properties : The synthesis and characterization of acene derivatives, including studies on their optoelectronic and nonlinear optical behaviors, highlight the potential of compounds with similar frameworks in material science applications. Such studies are crucial for developing new materials with applications in electronics and photonics (Zhai et al., 2018).
Biological and Pharmacological Studies
- Antibacterial Agents : Oxazolidinone derivatives, including those with complex heterocyclic structures, have been explored for their antibacterial activities. Such compounds offer a new class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition, demonstrating the broader implications of researching compounds with similar chemical structures (Zurenko et al., 1996).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of action
The exact mode of action can vary depending on the specific derivative and target, but generally, indole derivatives interact with their targets to modulate their activity .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific chemical structure. Many indole derivatives are known to have good bioavailability .
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic activity, among others .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
N-butan-2-yl-3-[5-oxo-1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S2/c1-3-15(2)25-19(30)10-11-28-21(32)17-8-4-5-9-18(17)29-22(28)26-27-23(29)34-14-20(31)24-13-16-7-6-12-33-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZLFAHPXJQBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)



![4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine](/img/structure/B2532104.png)


![2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2532109.png)
![2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid](/img/structure/B2532110.png)
![(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2532111.png)

